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Compound Name: 1,2-Bis(o-aminophenoxy)ethane

Cat. No.: B014864 Get Quote

Synthesis of BAPTA: An In-depth Experimental
Protocol for Researchers
Application Note: This document provides a comprehensive, step-by-step experimental

protocol for the synthesis of 1,2-Bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid

(BAPTA), a crucial calcium chelator in biomedical research. The protocol is designed for

researchers, scientists, and professionals in drug development, offering a detailed guide from

commercially available starting materials to the final purified product. The synthesis is

presented in a four-step process, including the formation of a dinitro precursor, its reduction to

a diamine, subsequent N-alkylation, and final hydrolysis. This document also includes a

summary of quantitative data and characterization of intermediates and the final product,

alongside visual representations of the synthetic workflow and the role of BAPTA in calcium

signaling pathways.

Introduction
1,2-Bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid, commonly known as BAPTA, is a

high-affinity, selective calcium chelator widely utilized in biochemistry and cell biology to control

and measure intracellular calcium concentrations.[1] Its ability to selectively bind Ca²⁺ ions over

other divalent cations, such as Mg²⁺, makes it an invaluable tool for studying calcium-

dependent signaling pathways. This protocol details a reliable and reproducible method for the

synthesis of BAPTA, starting from 2-chloronitrobenzene and ethylene glycol.
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Experimental Protocols
The synthesis of BAPTA from 1,2-Bis(o-aminophenoxy)ethane is a multi-step process. The

following protocol outlines the synthesis of the precursor 1,2-Bis(o-aminophenoxy)ethane,

followed by its conversion to BAPTA.

Part 1: Synthesis of 1,2-Bis(o-aminophenoxy)ethane
Step 1: Synthesis of 1,2-Bis(2-nitrophenoxy)ethane

This step involves the condensation of 2-chloronitrobenzene with ethylene glycol in the

presence of an alkali metal hydroxide.

Reagents and Materials:

Ethylene glycol

2-Chloronitrobenzene

Sodium hydroxide (NaOH)

Dimethylacetamide (DMAc)

Water

Procedure:

In a reaction vessel, combine 1 mole of ethylene glycol with 1.9 to 2.6 moles of 2-

chloronitrobenzene in dimethylacetamide (DMAc).

Add 2.3 to 2.6 moles of solid sodium hydroxide to the mixture.

Heat the reaction mixture to a temperature between 50°C and 80°C.

Maintain the reaction at this temperature for a sufficient time to ensure completion

(typically several hours, monitor by TLC).

After the reaction is complete, cool the mixture and filter to remove the precipitated salt.

Wash the salt with a small amount of DMAc.
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To the filtrate, add water to precipitate the product, 1,2-bis(2-nitrophenoxy)ethane.

Cool the mixture to approximately 10°C to ensure complete crystallization.

Filter the crystalline product, wash with water, and dry. The product is a light beige solid.

Step 2: Reduction of 1,2-Bis(2-nitrophenoxy)ethane to 1,2-Bis(o-aminophenoxy)ethane

The dinitro compound is reduced to the corresponding diamine using catalytic hydrogenation or

a reducing agent like hydrazine hydrate.

Reagents and Materials:

1,2-Bis(2-nitrophenoxy)ethane

Ethanol

Palladium on carbon (5% Pd/C) or Hydrazine monohydrate and a catalyst (e.g., FeCl₃ and

activated carbon)

Filtration apparatus

Procedure using Catalytic Hydrogenation:

Dissolve 1,2-bis(2-nitrophenoxy)ethane in ethanol in a high-pressure reactor.

Add a catalytic amount of 5% Palladium on carbon.

Pressurize the reactor with hydrogen gas and heat to reflux for approximately 16 hours.

After the reaction is complete, cool the mixture and filter to remove the catalyst.

Evaporate the solvent from the filtrate to obtain the crude product.

Recrystallize the crude solid from ethanol to yield pure 1,2-Bis(o-aminophenoxy)ethane
as a white to light-colored powder.
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Part 2: Synthesis of BAPTA from 1,2-Bis(o-
aminophenoxy)ethane
Step 3: N-Alkylation of 1,2-Bis(o-aminophenoxy)ethane to form BAPTA Tetraethyl Ester

The diamine is alkylated with ethyl bromoacetate to form the tetraester precursor of BAPTA.

Reagents and Materials:

1,2-Bis(o-aminophenoxy)ethane

Ethyl bromoacetate

Sodium hydrogen phosphate (Na₂HPO₄) or another suitable base

Acetonitrile

Rotary evaporator

Chromatography supplies (Silica gel, solvents)

Procedure:

In a round-bottom flask, dissolve 1,2-Bis(o-aminophenoxy)ethane in acetonitrile.

Add an excess of ethyl bromoacetate (approximately 12 equivalents).

Add a suitable base, such as sodium hydrogen phosphate, to the mixture.

Reflux the reaction mixture for several hours until the starting material is consumed

(monitor by TLC).

After the reaction is complete, cool the mixture and filter off the inorganic salts.

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

Purify the resulting crude BAPTA tetraethyl ester by column chromatography on silica gel.

Step 4: Hydrolysis of BAPTA Tetraethyl Ester to BAPTA
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The final step is the hydrolysis of the ester groups to carboxylic acids.

Reagents and Materials:

BAPTA tetraethyl ester

Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

Tetrahydrofuran (THF)

Methanol (MeOH)

Hydrochloric acid (HCl)

Dichloromethane (DCM)

Ethyl acetate (EtOAc)

Potassium hydroxide (KOH) solution (optional, for final product solubilization)

Procedure:

Dissolve the purified BAPTA tetraethyl ester in a mixture of THF and methanol (e.g., 5:1

v/v).

Add an excess of lithium hydroxide monohydrate dissolved in water to the solution.

Stir the reaction mixture at room temperature overnight.

Remove the organic solvents under reduced pressure.

To the aqueous residue, add a mixture of dichloromethane and ethyl acetate and sonicate

briefly. Filter the solid precipitate.

Dissolve the solid in water and acidify with HCl to precipitate the BAPTA free acid.

Centrifuge the suspension, remove the supernatant, and wash the precipitate with a small

amount of water.
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The final product, BAPTA, can be obtained as a white solid after drying. For a water-

soluble salt, the precipitate can be redissolved in a small volume of KOH solution before

removing the solvent.[2]

Data Presentation
The following table summarizes the key quantitative data for the synthesis of BAPTA and its

intermediates.

Compound
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Typical
Yield (%)

Melting
Point (°C)

Analytical
Data

1,2-Bis(2-

nitrophenoxy)

ethane

C₁₄H₁₂N₂O₆ 304.26 >90 167-168 -

1,2-Bis(o-

aminophenox

y)ethane

C₁₄H₁₆N₂O₂ 244.29 ~92 131-132 -

BAPTA

Tetraethyl

Ester

C₃₀H₄₀N₂O₁₀ 588.65 Variable -

¹H NMR, ¹³C

NMR, Mass

Spec

BAPTA (Final

Product)
C₂₂H₂₄N₂O₁₀ 476.43

>95

(hydrolysis)
-

¹H NMR, ¹³C

NMR, Mass

Spec (m/z

[M+H]⁺),

HPLC (Purity

≥95%)[3][4]

Mandatory Visualization
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Caption: Synthetic workflow for the preparation of BAPTA.
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Caption: BAPTA's role in chelating intracellular calcium to modulate signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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